Piperidine Ring as Critical Pharmacophoric Element: 5-Fold Potency Advantage Over Pyrrolidine in FXR Antagonism
A comparative structure-activity relationship (SAR) study of 3,5-disubstituted-1,2,4-oxadiazole FXR antagonists demonstrates that the piperidine heterocycle is a key structural determinant for activity. Compound 13 (bearing a piperidine ring) exhibited an FXR antagonistic IC₅₀ of 0.127 ± 0.02 μM, representing a 4.6-fold improvement in potency over the corresponding proline derivative 23 (IC₅₀ = 0.58 ± 0.27 μM) [1]. This direct comparison establishes that the N-bearing six-membered piperidine heterocycle at the C-5 position of the oxadiazole core is essential for maintaining potent antagonistic activity.
| Evidence Dimension | FXR antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.127 ± 0.02 μM (piperidine-containing analog 13) |
| Comparator Or Baseline | 0.58 ± 0.27 μM (proline/pyrrolidine analog 23) |
| Quantified Difference | 4.6-fold greater potency |
| Conditions | In vitro FXR transactivation assay; HEK-293T cells cotransfected with FXR expression vector and luciferase reporter |
Why This Matters
Demonstrates that piperidine-containing oxadiazole derivatives cannot be replaced by smaller heterocycles without significant loss of target engagement; critical for procurement decisions in FXR-targeted research programs.
- [1] Festa, C.; Finamore, C.; Marchianò, S.; Di Leva, F. S.; Carino, A.; Monti, M. C.; Zampella, A.; Fiorucci, S.; Limongelli, V. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med. Chem. Lett. 2019, 10 (4), 504–510. View Source
